- Crystalline form of dihydropteridione derivative and its salts as PLK-1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cell proliferation diseases, World Intellectual Property Organization, , ,

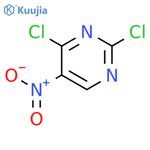

Cas no 946161-16-6 (methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate)

![methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate structure](https://de.kuujia.com/scimg/cas/946161-16-6x500.png)

946161-16-6 structure

Produktname:methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate

CAS-Nr.:946161-16-6

MF:C12H17ClN4O4

MW:316.740781545639

MDL:MFCD30471714

CID:3042856

PubChem ID:59815009

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate

- Methyl (2R)-2-[(2-chloro-5-nitro-4-pyrimidinyl)(1-methylethyl)amino]butanoate (ACI)

- Methyl (R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino]butanoate

- methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate

- 946161-16-6

- SCHEMBL1288298

- methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

- (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate ee

- MFCD30471714

- METHYL (2R)-2-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)(ISOPROPYL)AMINO]BUTANOATE

- (R)-methyl2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate

- CS-0162218

- Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(propan-2-yl)amino]butanoate

- YZFOSBLUVPNFJV-MRVPVSSYSA-N

- WMB16116

- C12H17ClN4O4

- SC5109

- DS-19398

- AKOS030524083

-

- MDL: MFCD30471714

- Inchi: 1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1

- InChI-Schlüssel: YZFOSBLUVPNFJV-MRVPVSSYSA-N

- Lächelt: N(C1N=C(Cl)N=CC=1[N+](=O)[O-])(C(C)C)[C@H](CC)C(=O)OC

Berechnete Eigenschaften

- Genaue Masse: 316.0938327g/mol

- Monoisotopenmasse: 316.0938327g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Schwere Atomanzahl: 21

- Anzahl drehbarer Bindungen: 6

- Komplexität: 377

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 101Ų

- XLogP3: 3.1

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Lagerzustand:Inert atmosphere,2-8°C

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A108214-5g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 5g |

$69.0 | 2025-02-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629253-5g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 5g |

¥920.0 | 2024-04-17 | |

| abcr | AB487295-1 g |

Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(propan-2-yl)amino]butanoate; . |

946161-16-6 | 1g |

€122.10 | 2023-04-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R23550-1g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 1g |

¥245.0 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-1G |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 95% | 1g |

¥ 211.00 | 2023-04-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629253-1g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 1g |

¥255.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-5G |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 95% | 5g |

¥ 633.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-25G |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 95% | 25g |

¥ 2,112.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN487-5g |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 97% | 5g |

1113CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN487-1g |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 97% | 1g |

278.0CNY | 2021-07-13 |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Cyclohexane , Water ; reflux; 5 h, reflux

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 3 h, 85 - 95 °C

Referenz

- A practical chromatography-free synthesis of a 5,6-dihydroimidazolo[1,5-f]pteridine derivative as a polo-like kinase-1 inhibitor, Tetrahedron, 2018, 74(39), 5779-5790

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 24 h, rt

Referenz

- Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Cyclohexane ; 4 h, 80 °C

Referenz

- Preparation of dihydropteridinone derivatives as polo kinase inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Crystalline form of the free base n-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxy-benzamide, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Hexane ; 18 h, 70 °C

Referenz

- Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Cyclohexane , Water ; reflux; 5 h, reflux

Referenz

- Trihydrochloride forms of a dihydropteridinone derivative and processes for preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 0 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.4 Reagents: Sodium chloride Solvents: Water

Referenz

- Preparation of pteridine compounds as inhibitors of polo-like kinase for treating neurodegenerative disorders and cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; rt

Referenz

- Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 0 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 16 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 16 °C

Referenz

- Preparation of pteridinones as polo-like kinase inhibitors for treating neurodegenerative diseases and cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Cyclohexane ; rt → 80 °C; 4 h, 80 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases, World Intellectual Property Organization, , ,

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Raw materials

- Butanoic acid, 2-amino-, methyl ester, (R)-

- methyl (2R)-2-[(propan-2-yl)amino]butanoate

- 2,4-Dichloro-5-nitropyrimidine

- 2-(1-Methylethyl)aminobutanoic acid methyl esterHydrochloride

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Preparation Products

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Verwandte Literatur

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

Related Articles

-

(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid: Neue Perspektiven in der chemischen Biopharmazie Die ……Jun 17, 2025

-

Strontium Ranelat - Wirkmechanismus und Anwendung in der Behandlung von Osteoporose Osteoporose stel……Jun 17, 2025

-

Boc-L-Alaninol-basierte Synthesen in der chemischen Biopharmazie: Schlüsselbausteine für Wirkstoffen……Jun 17, 2025

-

Sulfamonomethoxin: Eine neue Strategie in der chemischen Biopharmazie? Die chemische Biopharmazie st……Jun 17, 2025

-

Biosynthese von 1-Bromo-4-Iodoanilin aus 1-Bromo-4-iodobenzol: Ein biomedizinischer Baustein Die gez……Jun 17, 2025

946161-16-6 (methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate) Verwandte Produkte

- 866040-57-5(1-6-(4-Chlorophenyl)-3-methylimidazo2,1-b1,3thiazol-2-yl-1-ethanone)

- 2243961-88-6(1H-Indole-2-carboxylic acid, 6-(4-pyridinyl)-)

- 1158302-59-0(1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol)

- 682733-74-0(4-Methyl-N-[3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide)

- 2171587-53-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid)

- 329078-93-5(ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate)

- 2171748-61-9(4-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid)

- 478248-60-1((Z)-3-(6-CHLORO-2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2-PROPENENITRILE)

- 1805277-69-3(Methyl 4-chloro-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylate)

- 1214374-06-7(2-(2-Fluorophenyl)-3-methoxypyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:946161-16-6)methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate

Reinheit:99%/99%/99%

Menge:25.0g/50.0g/100.0g

Preis ($):265.0/397.0/662.0